molecular formula C15H14N2OS B2762283 2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1,3-benzothiazole CAS No. 1797095-96-5

2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1,3-benzothiazole

Cat. No.: B2762283
CAS No.: 1797095-96-5
M. Wt: 270.35
InChI Key: UWRIAFGIGRDWRW-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone is a complex organic compound that features a benzothiazole moiety and an azabicyclo octane structure. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1,3-benzothiazole typically involves the reaction of benzothiazole derivatives with azabicyclo compounds under specific conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a reagent under reflux conditions . The reaction is monitored using techniques such as NMR, IR, and MS to confirm the structure of the synthesized compound .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include POCl3 for synthesis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzo[d]thiazol-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1,3-benzothiazole involves its interaction with molecular targets and pathways within biological systems. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The azabicyclo structure may enhance the compound’s binding affinity and specificity .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(1,3-benzothiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c18-15(17-10-4-3-5-11(17)9-8-10)14-16-12-6-1-2-7-13(12)19-14/h1-4,6-7,10-11H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRIAFGIGRDWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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